molecular formula C16H14ClN3O2 B1451069 Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 951624-03-6

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B1451069
CAS No.: 951624-03-6
M. Wt: 315.75 g/mol
InChI Key: XNMZGUQMOUNXTN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS No. 951624-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.75 g/mol
  • Synonyms : Ethyl 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations indicated significant inhibition against various pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
4a0.220.25Bactericidal
5a0.300.35Bactericidal
7b0.200.22Bactericidal

These compounds were particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones indicating their potential as effective antimicrobial agents .

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Test Compound54.65Diclofenac Sodium
Test Compound60.56Celecoxib

The compound's mechanism includes the inhibition of COX-2, which is associated with reduced inflammation and pain .

3. Anticancer Activity

Research has suggested that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting various kinases and enzymes involved in cancer progression.

Target EnzymeInhibition Type
Cyclin-dependent kinaseInhibitor
Xanthine oxidaseInhibitor
TNF-alphaInhibitor

Studies have shown that these compounds can effectively inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Study: Antimicrobial Efficacy

A study conducted on several pyrazole derivatives found that compound 7b exhibited the highest antimicrobial activity with an MIC value of 0.20μg/mL0.20\,\mu g/mL, showcasing its potential for further development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

In a comparative study of anti-inflammatory agents, this compound was shown to significantly reduce edema in animal models when compared to standard treatments like diclofenac .

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role in the synthesis of novel pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic agents . The chlorinated and ethyl ester functionalities enhance its reactivity and solubility, making it an attractive candidate for further chemical modifications that are essential in drug development .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals . It contributes to the development of safer and more effective pesticides that can enhance crop protection. This application highlights its importance in improving agricultural productivity while addressing environmental concerns .

Material Science

The compound is also explored for its properties in material science , particularly in creating advanced materials such as polymers and coatings. These materials often require specific chemical resistance and durability, which the compound can provide due to its structural characteristics. Research in this area focuses on enhancing material performance for various industrial applications .

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and biological pathways. This research is crucial for understanding disease mechanisms and identifying potential therapeutic targets. The compound serves as a valuable tool for researchers investigating complex biological processes .

Analytical Chemistry

In analytical chemistry, this compound functions as a standard reference material . It ensures accuracy and reliability in testing and quality control processes across various laboratories. Its defined chemical properties make it suitable for use in various analytical methods, contributing to the consistency of experimental results .

Pharmaceutical Applications

A study highlighted the synthesis of novel anti-inflammatory compounds using this compound as an intermediate. The resulting compounds exhibited significant activity in preclinical models, showcasing their potential for further development into therapeutic agents.

Agricultural Research

Research conducted on the formulation of pesticides demonstrated that incorporating this compound improved the efficacy of active ingredients against specific pests while reducing toxicity to non-target organisms. This finding supports its application in developing environmentally friendly agricultural products.

Material Science Innovations

Investigations into polymer blends containing this compound revealed enhanced mechanical properties and thermal stability. These improvements indicate its potential use in high-performance materials for industrial applications.

Properties

IUPAC Name

ethyl 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-12(14(13)17)9-19-20(15)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZGUQMOUNXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.